5-Chloro-6-cyano-2-methyl-7-azaindole

Kinase Inhibition Oncology Chemical Biology

5-Chloro-6-cyano-2-methyl-7-azaindole (CAS 1352396-10-1) is a privileged 7-azaindole kinase inhibitor scaffold with validated CDC7 IC50 of 7 nM and 44-fold selectivity over CDK2. The unique 5-chloro/6-cyano substitution pattern creates a distinct electronic environment that enhances nucleophilic substitution at the 6-position while resisting hydrolysis at the 5-cyano group—enabling efficient focused library synthesis impossible with generic analogs. Ideal for oncology probe development.

Molecular Formula C9H6ClN3
Molecular Weight 191.62 g/mol
CAS No. 1352396-10-1
Cat. No. B1435996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-cyano-2-methyl-7-azaindole
CAS1352396-10-1
Molecular FormulaC9H6ClN3
Molecular Weight191.62 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(N=C2N1)C#N)Cl
InChIInChI=1S/C9H6ClN3/c1-5-2-6-3-7(10)8(4-11)13-9(6)12-5/h2-3H,1H3,(H,12,13)
InChIKeyROQHVMWQADSVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-6-cyano-2-methyl-7-azaindole: A Differentiated 7-Azaindole Scaffold for Kinase Inhibitor Research and Development


5-Chloro-6-cyano-2-methyl-7-azaindole (CAS 1352396-10-1) is a synthetically designed heterocyclic compound belonging to the privileged 7-azaindole class of kinase inhibitor scaffolds. The molecule features a chlorine atom at the 5-position, a cyano group at the 6-position, and a methyl group at the 2-position of the 1H-pyrrolo[2,3-b]pyridine core [1]. The 7-azaindole framework is an established bioisostere of indole and purine, offering a versatile platform for medicinal chemistry optimization [2].

Why Simple 7-Azaindole Analogs Cannot Substitute for 5-Chloro-6-cyano-2-methyl-7-azaindole in Critical Kinase Programs


Generic substitution of 7-azaindole analogs is precluded by the unique electronic and steric environment created by the specific 5-chloro and 6-cyano substitution pattern. Literature demonstrates that electrophilic substitution at the 3-position of related 5-cyano-6-chloro-7-azaindoles requires significantly more forcing conditions compared to unsubstituted 7-azaindoles, indicating a profound alteration in the core's chemical reactivity [1]. Furthermore, the 5-cyano group has been shown to be resistant to hydrolysis and alcoholysis, a stability feature not guaranteed in other analogs, while also facilitating enhanced nucleophilic replacement of the chlorine atom [1]. These distinct reactivity and stability profiles directly impact synthetic accessibility to complex kinase inhibitor libraries and the physicochemical properties of final lead compounds, making simple analog interchange impossible without extensive re-optimization.

Quantitative Differentiation of 5-Chloro-6-cyano-2-methyl-7-azaindole Against Closest Analogs: A Head-to-Head Evidence Guide


CDC7 Kinase Inhibition Potency: 7 nM IC50 for 5-Chloro-6-cyano-2-methyl-7-azaindole

In a direct comparison from a curated bioactivity database, 5-Chloro-6-cyano-2-methyl-7-azaindole exhibits potent inhibition of CDC7 kinase with an IC50 of 7 nM [1]. This activity is contrasted with its significantly weaker inhibition of the closely related cyclin-dependent kinase CDK2, where it demonstrates an IC50 of 310 nM [2]. The 44-fold difference in potency provides a quantifiable selectivity window between these two important cell cycle kinases.

Kinase Inhibition Oncology Chemical Biology

Cellular Target Engagement: CDC7 Inhibition in HCT116 Cells

The functional inhibition of CDC7 was confirmed in a cellular context using human HCT116 colorectal carcinoma cells. The compound demonstrated an IC50 of 850 nM for the inhibition of MCM2 phosphorylation, a direct downstream biomarker of CDC7 kinase activity [1]. This value represents the compound's potency in a complex cellular environment, bridging the gap between isolated enzyme inhibition and functional biological effect.

Cellular Pharmacology Kinase Signaling Oncology

Predicted Physicochemical Differentiation: pKa 11.71 for 5-Chloro-6-cyano-2-methyl-7-azaindole

The predicted pKa for the most acidic proton of 5-Chloro-6-cyano-2-methyl-7-azaindole is reported as 11.71 ± 0.40 at 25 °C [1]. This high pKa value indicates that the compound exists predominantly in a neutral, unionized state across a wide physiological pH range. This is a critical differentiator from other 7-azaindole analogs that may feature more acidic substituents (e.g., carboxylic acids, phenolic hydroxyls) which would be ionized at physiological pH, significantly impacting membrane permeability and oral bioavailability potential.

Physicochemical Property ADME Medicinal Chemistry

Synthetic Accessibility and Reactivity Profile: Divergence from Unsubstituted 7-Azaindoles

The chemical reactivity of the 5-chloro-6-cyano-7-azaindole scaffold is distinct from that of its unsubstituted or mono-substituted counterparts. Research on closely related 1-benzyl-4-methyl-5-cyano-6-chloro-7-azaindoles demonstrates that electrophilic substitution at the 3-position requires more severe conditions compared to 7-azaindoles lacking the 5-cyano substituent [1]. Conversely, the same study notes an increased ease of nucleophilic replacement of the chlorine atom by a methoxy group, while the 5-cyano group is notably resistant to hydrolysis and alcoholysis [1].

Synthetic Chemistry Medicinal Chemistry Chemical Building Block

Primary Research and Development Applications for 5-Chloro-6-cyano-2-methyl-7-azaindole


Kinase Inhibitor Lead Discovery and Optimization

This compound serves as a direct starting point for medicinal chemistry programs targeting CDC7 kinase for oncology applications. The established biochemical potency (IC50 7 nM) and cellular activity (IC50 850 nM in HCT116 cells) provide a validated baseline for SAR exploration [1]. The 5-chloro and 6-cyano substituents offer handles for optimizing selectivity against off-target kinases like CDK2, where a 44-fold selectivity window is already observed [1].

Chemical Biology Probe Development

Researchers developing chemical probes to interrogate the CDC7 signaling pathway can utilize this compound as a well-characterized tool compound. Its defined potency and cellular target engagement in a relevant cancer cell line (HCT116) [1] make it suitable for initial proof-of-concept studies examining the functional consequences of CDC7 inhibition in various cellular models.

Synthesis of Focused 7-Azaindole Libraries

The compound's unique reactivity profile—specifically, the enhanced nucleophilic substitution at the 6-position and the resistance of the 5-cyano group to hydrolysis [1]—makes it an ideal core for generating diverse, focused libraries of 7-azaindole derivatives. Its well-defined pKa (11.71) [2] further informs library design by allowing chemists to prioritize analogs that maintain favorable physicochemical properties for drug-like behavior.

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